![molecular formula C21H22N2O3 B14397924 N-Methoxy-N-methyl-N'-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea CAS No. 88132-36-9](/img/structure/B14397924.png)
N-Methoxy-N-methyl-N'-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methoxy-N-methyl-N’-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea is a complex organic compound that features a naphthalene moiety linked to a phenyl group through an ethoxy bridge, with a urea functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-N’-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea typically involves multiple steps:
Formation of the Ethoxy Bridge: The initial step involves the reaction of naphthalene with an appropriate ethoxy reagent under controlled conditions to form the naphthalen-1-yl ethoxy intermediate.
Coupling with Phenyl Group: The intermediate is then coupled with a phenyl group, often through a Friedel-Crafts alkylation reaction, to form the 4-[2-(naphthalen-1-yl)ethoxy]phenyl intermediate.
Urea Formation: The final step involves the reaction of the intermediate with N-methoxy-N-methylamine and an isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-Methoxy-N-methyl-N’-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the urea group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the ethoxy bridge.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-Methoxy-N-methyl-N’-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-Methoxy-N-methyl-N’-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Methamnetamine: A compound with a similar naphthalene structure but different functional groups.
N’-[(E)-{3-Methoxy-4-[2-(1-piperidinyl)ethoxy]phenyl}methylene]isonicotinohydrazide: Another compound with an ethoxy bridge and phenyl group but different substituents.
Uniqueness
N-Methoxy-N-methyl-N’-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
88132-36-9 |
|---|---|
Fórmula molecular |
C21H22N2O3 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
1-methoxy-1-methyl-3-[4-(2-naphthalen-1-ylethoxy)phenyl]urea |
InChI |
InChI=1S/C21H22N2O3/c1-23(25-2)21(24)22-18-10-12-19(13-11-18)26-15-14-17-8-5-7-16-6-3-4-9-20(16)17/h3-13H,14-15H2,1-2H3,(H,22,24) |
Clave InChI |
VJHPCNYXOIAZMS-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)NC1=CC=C(C=C1)OCCC2=CC=CC3=CC=CC=C32)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Dichloro-2-[4-(1H-pyrrol-1-yl)phenyl]pyrimidine](/img/structure/B14397845.png)
![1-[(Butylsulfanyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14397851.png)
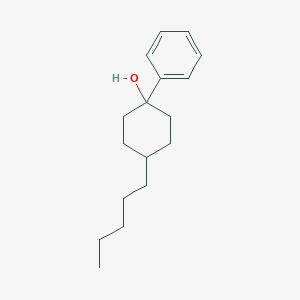
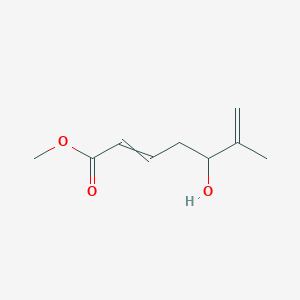
![13-[(Oxan-2-yl)oxy]tridec-2-ynal](/img/structure/B14397866.png)
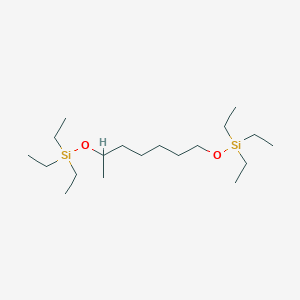

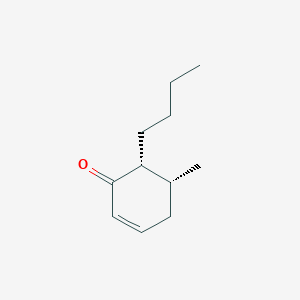
![[(Tetradecan-2-yl)selanyl]benzene](/img/structure/B14397899.png)
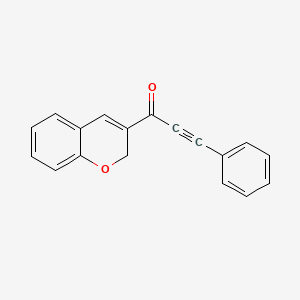



![2-Amino-5-[2-(ethylamino)-1-hydroxyethyl]benzonitrile](/img/structure/B14397938.png)
